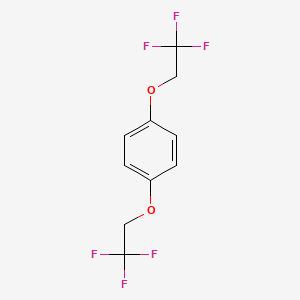
1,4-Bis(2,2,2-trifluoroethoxy)benzene
Cat. No. B1331345
Key on ui cas rn:
66300-61-6
M. Wt: 274.16 g/mol
InChI Key: ZHUBFESHPMGIDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04617396
Procedure details


To a mixture of 2.42 moles (334.4 g.) of potassium carbonates, 2.2 moles (510.6 g.) of 2,2,2-trifluoroethyl trifluoromethanesulfonate in 1.02 liter of acetone is added a solution of 1.0 mole (110 g.) of hydroquinone in 1.1 liter of acetone, slowly over a 2 hour period. The reaction is then heated at reflux for 24 hours, the reaction mixture is evaporated, and 2 liters of chloroform and 2 liters of water are added to the residue. The chloroform layer is separated, the aqueous layer is washed twice with 1 liter of chloroform, and the combined chloroform solution is washed with 1 liter of water. The chloroform solution is dried over magnesium sulfate, then concentrated under vacuum. Hexane is added to the residue and the solid product is collected by filtration and washed with hexane. Additional material is collected from the concentrated residues. A yield of 88 percent, 241 g. of 1,4-bis(2,2,2-trifluoroethoxy)benzene, m.p. 75°-77° C. is obtained.
[Compound]
Name
potassium carbonates
Quantity
334.4 g
Type
reactant
Reaction Step One

Quantity
510.6 g
Type
reactant
Reaction Step One




Yield
88%
Identifiers


|
REACTION_CXSMILES
|
FC(F)(F)S([O:6][CH2:7][C:8]([F:11])([F:10])[F:9])(=O)=O.[C:14]1([CH:21]=[CH:20][C:18]([OH:19])=[CH:17][CH:16]=1)O>CC(C)=O>[F:9][C:8]([F:11])([F:10])[CH2:7][O:19][C:18]1[CH:20]=[CH:21][C:14]([O:6][CH2:7][C:8]([F:9])([F:10])[F:11])=[CH:16][CH:17]=1
|
Inputs


Step One
[Compound]
|
Name
|
potassium carbonates
|
|
Quantity
|
334.4 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
510.6 g
|
|
Type
|
reactant
|
|
Smiles
|
FC(S(=O)(=O)OCC(F)(F)F)(F)F
|
|
Name
|
|
|
Quantity
|
1.02 L
|
|
Type
|
solvent
|
|
Smiles
|
CC(=O)C
|
Step Two
|
Name
|
|
|
Quantity
|
110 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(O)=CC=C(O)C=C1
|
|
Name
|
|
|
Quantity
|
1.1 L
|
|
Type
|
solvent
|
|
Smiles
|
CC(=O)C
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction is then heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux for 24 hours
|
|
Duration
|
24 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the reaction mixture is evaporated
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
2 liters of chloroform and 2 liters of water are added to the residue
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The chloroform layer is separated
|
WASH
|
Type
|
WASH
|
|
Details
|
the aqueous layer is washed twice with 1 liter of chloroform
|
WASH
|
Type
|
WASH
|
|
Details
|
the combined chloroform solution is washed with 1 liter of water
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The chloroform solution is dried over magnesium sulfate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under vacuum
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Hexane is added to the residue
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the solid product is collected by filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with hexane
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Additional material is collected from the concentrated residues
|
Outcomes


Product
Details
Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC(COC1=CC=C(C=C1)OCC(F)(F)F)(F)F
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 88% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
